molecular formula C15H21NO3 B5691714 (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol

(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol

Cat. No. B5691714
M. Wt: 263.33 g/mol
InChI Key: UEZMQGJFUPLDPM-ABAIWWIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol, also known as HPP-0001, is a small molecule drug candidate that has shown potential in preclinical studies for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol is not fully understood, but it is believed to act through the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. Inhibition of DHODH by (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol leads to a decrease in pyrimidine nucleotide synthesis, which can inhibit cell proliferation and reduce inflammation.
Biochemical and Physiological Effects
(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol can induce apoptosis, inhibit cell proliferation, and reduce the expression of pro-inflammatory cytokines. In animal models of autoimmune diseases, (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol can reduce inflammation and improve disease symptoms. In addition, (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol is its small molecular size, which allows it to easily penetrate cell membranes and reach intracellular targets. In addition, (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol has been shown to have low toxicity in preclinical studies. However, one limitation of (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol could focus on several areas, including the optimization of the synthesis method to improve yield and purity, the development of more soluble formulations for in vivo administration, and the evaluation of (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol in additional disease models. In addition, further studies are needed to fully understand the mechanism of action of (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol and its potential therapeutic applications.

Synthesis Methods

The synthesis of (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol involves several steps, including the protection of the hydroxyl group, the formation of the pyrrolidine ring, and the deprotection of the hydroxyl group. The final product is obtained through a coupling reaction between the protected pyrrolidine and the acyl chloride of 4-(hydroxymethyl)phenylacetic acid.

Scientific Research Applications

(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol has been studied for its potential therapeutic effects in various diseases, including cancer, autoimmune diseases, and neurological disorders. Preclinical studies have shown that (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol can inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. In addition, (3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol has been shown to have neuroprotective effects in animal models of neurological disorders.

properties

IUPAC Name

1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-8-16(10-15(11,2)19)14(18)7-12-3-5-13(9-17)6-4-12/h3-6,11,17,19H,7-10H2,1-2H3/t11-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZMQGJFUPLDPM-ABAIWWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)CC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C(=O)CC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone

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